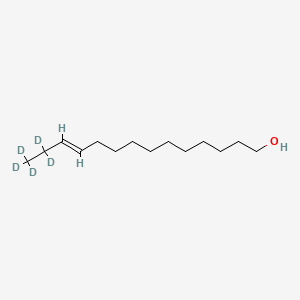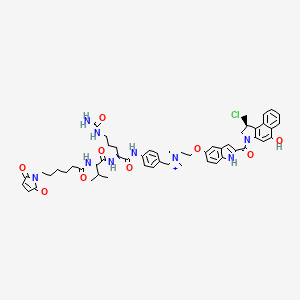
MC-Val-Cit-PAB-duocarmycin chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-Val-Cit-PAB-duocarmycin chloride is a compound used in the development of antibody-drug conjugates (ADCs). It combines the potent antitumor activity of duocarmycin, a DNA minor groove binding alkylating agent, with a linker that facilitates targeted drug delivery. This compound is particularly valuable in cancer research and therapy due to its ability to selectively target and kill cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-duocarmycin chloride involves multiple steps:
Synthesis of the Linker: The linker, MC-Val-Cit-PAB, is synthesized using a series of peptide coupling reactions. The valine-citrulline dipeptide is coupled with p-aminobenzyl alcohol (PAB) to form the linker.
Attachment of Duocarmycin: Duocarmycin is then attached to the linker through a carbamate linkage, forming the final conjugate. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Formation of the Chloride Salt: The final product is converted to its chloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the peptide coupling and conjugation reactions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
MC-Val-Cit-PAB-duocarmycin chloride undergoes several types of chemical reactions:
Hydrolysis: The carbamate linkage between the linker and duocarmycin can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings of duocarmycin.
Substitution: The chloride ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Hydrolysis: The major products of hydrolysis are the free linker and duocarmycin.
Oxidation: Oxidation can lead to the formation of quinone derivatives of duocarmycin.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
科学的研究の応用
MC-Val-Cit-PAB-duocarmycin chloride has several scientific research applications:
Cancer Research: It is used in the development of ADCs for targeted cancer therapy. The compound selectively delivers the cytotoxic duocarmycin to cancer cells, minimizing damage to healthy cells.
Drug Development: Researchers use this compound to study the efficacy and safety of new ADCs.
Biological Studies: It is used to investigate the mechanisms of drug delivery and action at the cellular level.
作用機序
MC-Val-Cit-PAB-duocarmycin chloride exerts its effects through the following mechanism:
Targeting: The ADC targets cancer cells by binding to specific antigens on their surface.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Release: The linker is cleaved by intracellular enzymes, releasing duocarmycin.
DNA Alkylation: Duocarmycin binds to the minor groove of DNA and alkylates it, leading to DNA damage and cell death.
類似化合物との比較
Similar Compounds
MC-Val-Cit-PAB-Monomethyl Auristatin E (MMAE): Another ADC linker-drug conjugate with potent antitumor activity.
MC-Val-Cit-PAB-Doxorubicin: An ADC conjugate that uses doxorubicin as the cytotoxic agent.
Uniqueness
MC-Val-Cit-PAB-duocarmycin chloride is unique due to its use of duocarmycin, which has a distinct mechanism of action compared to other cytotoxic agents. Duocarmycin’s ability to bind to the minor groove of DNA and cause alkylation makes it particularly effective in targeting and killing cancer cells .
特性
分子式 |
C54H65ClN9O9+ |
|---|---|
分子量 |
1019.6 g/mol |
IUPAC名 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium |
InChI |
InChI=1S/C54H64ClN9O9/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72)/p+1/t36-,42+,50+/m1/s1 |
InChIキー |
XPOJSPASJJBTCF-MUYWJSLASA-O |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



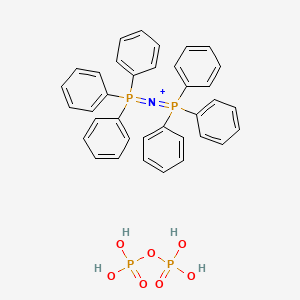

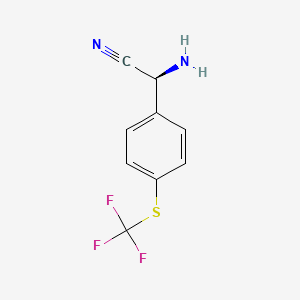




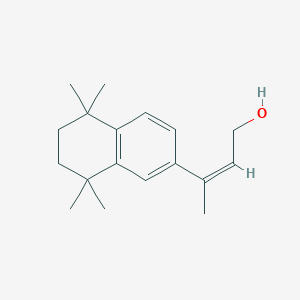
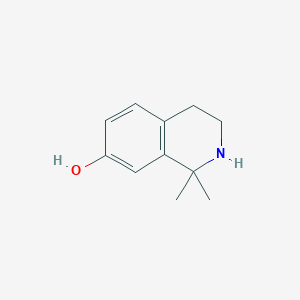
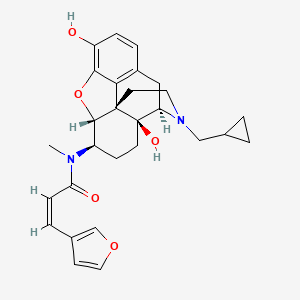
![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)
